3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrolidine ring can be formed through a cyclization reaction. This often involves the use of reagents like acetic anhydride and a base such as sodium acetate.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Methoxy and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using reagents like methoxybenzene and methylphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride.
Morpholine Substitution: The morpholine group can be attached via nucleophilic substitution reactions, using morpholine and a suitable leaving group like a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, ferric chloride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the morpholine group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine group could enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-methoxyphenylacetic acid: Similar in having a hydroxy and methoxy group on an aromatic ring.
4-hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxy substitution pattern on the benzene ring.
Morpholine derivatives: Compounds containing the morpholine ring, which are often studied for their biological activity.
Uniqueness
What sets 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical properties and potential applications. The presence of both aromatic and heterocyclic components, along with the morpholine group, makes it a particularly versatile compound for research and industrial use.
Properties
Molecular Formula |
C27H32N2O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O6/c1-18-17-20(7-10-22(18)34-3)25(30)23-24(19-5-8-21(33-2)9-6-19)29(27(32)26(23)31)12-4-11-28-13-15-35-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+ |
InChI Key |
LHIWOXTZUNAARQ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)O)OC |
Origin of Product |
United States |
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